N~3~-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon structure known for its stability and rigidity, which makes it a valuable scaffold in medicinal chemistry. The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst such as aluminum chloride.
Iodination: The iodination of the pyrazole ring can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide.
Amidation: The final step involves the formation of the carboxamide group by reacting the iodinated pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N3-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with hydrogen replacing the iodine atom.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
N~3~-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Biological Studies: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of adamantane derivatives.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N3-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazole ring interacts with target proteins or enzymes. The iodine atom may play a role in modulating the compound’s reactivity and binding affinity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-Adamantyl)-4-chloro-1H-pyrazole-3-carboxamide
- N~3~-(2-Adamantyl)-4-bromo-1H-pyrazole-3-carboxamide
- N~3~-(2-Adamantyl)-4-fluoro-1H-pyrazole-3-carboxamide
Uniqueness
N~3~-(2-Adamantyl)-4-iodo-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and higher electronegativity compared to other halogens can lead to distinct interactions with biological targets and different pharmacokinetic properties.
Properties
Molecular Formula |
C14H18IN3O |
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Molecular Weight |
371.22 g/mol |
IUPAC Name |
N-(2-adamantyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H18IN3O/c15-11-6-16-18-13(11)14(19)17-12-9-2-7-1-8(4-9)5-10(12)3-7/h6-10,12H,1-5H2,(H,16,18)(H,17,19) |
InChI Key |
NSRKZPRNVWYBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=NN4)I |
Origin of Product |
United States |
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